4-Hydroxy-3-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one involves several steps. One common method includes the reaction of 4-hydroxy-4,5,5-trimethyl-2-oxo-oxazolidine with ethyl oxazolidinone under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
4-Hydroxy-3-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and oxazolidinone groups play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, signal transduction pathways, and cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Hydroxy-3-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one include:
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®)
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
- Vanillin
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C14H24N2O6 |
---|---|
Molecular Weight |
316.35g/mol |
IUPAC Name |
4-hydroxy-3-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H24N2O6/c1-11(2)13(5,19)15(9(17)21-11)7-8-16-10(18)22-12(3,4)14(16,6)20/h19-20H,7-8H2,1-6H3 |
InChI Key |
MVHAFMJBIFNSGD-UHFFFAOYSA-N |
SMILES |
CC1(C(N(C(=O)O1)CCN2C(=O)OC(C2(C)O)(C)C)(C)O)C |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCN2C(=O)OC(C2(C)O)(C)C)(C)O)C |
Origin of Product |
United States |
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